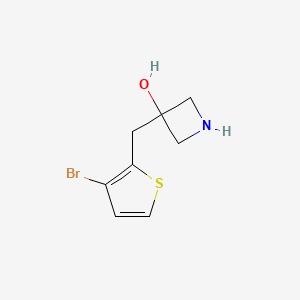

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol

Description

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring a brominated thiophene moiety linked to an azetidin-3-ol core. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers structural rigidity, while the bromothiophene group introduces electron-withdrawing and steric effects. Its synthesis typically involves coupling reactions, such as Suzuki cross-coupling, to append functionalized aromatic groups .

Properties

Molecular Formula |

C8H10BrNOS |

|---|---|

Molecular Weight |

248.14 g/mol |

IUPAC Name |

3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2 |

InChI Key |

ZBAXOKSNCBEZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CC2=C(C=CS2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromothiophene-2-carbaldehyde and azetidine.

Formation of Intermediate: The intermediate is formed through a condensation reaction between 3-bromothiophene-2-carbaldehyde and azetidine under acidic conditions.

Final Product: The intermediate undergoes further functionalization to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products or other reduced derivatives.

Substitution: Various substituted azetidin-3-ol derivatives.

Scientific Research Applications

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Azetidin-3-ol Derivatives

The azetidine ring is a common scaffold in drug discovery. Key structural analogues include:

Key Observations :

Thiophene-Anchored Compounds

Thiophene derivatives are widely explored for antimicrobial activity. Notable examples include:

Key Observations :

Suzuki Cross-Coupling

The target compound’s bromothiophene group enables Suzuki coupling with boronic acids, similar to (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives .

Bromination Techniques

Bromination of thiophene derivatives (e.g., 3-bromothiophene-2-carbaldehyde) often employs N-bromosuccinimide (NBS) in carbon tetrachloride, a method shared with benzothiazolone bromination . However, the target compound’s azetidine ring requires milder conditions to prevent ring-opening side reactions.

Spectroscopic and Computational Data

NMR and IR Spectroscopy

- 1H-NMR: The target compound’s azetidine hydroxyl proton is expected near δ 3.5–4.5 ppm, distinct from chalcone-thiophene hybrids (δ 12.0–13.0 ppm for enolic –OH) .

- IR : A broad O-H stretch (~3363 cm⁻¹) and absence of α,β-unsaturated ketone bands (~1650 cm⁻¹) differentiate it from chalcone derivatives .

DFT Studies

Frontier molecular orbital (FMO) analysis of analogous bromothiophene compounds reveals low energy gaps (ΔE ≈ 4.5 eV), suggesting high reactivity. The target compound’s hydroxyl group may further lower ΔE, enhancing nucleophilicity compared to non-hydroxylated azetidines .

Biological Activity

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to an azetidine ring, which is known for its diverse biological activities. The presence of the bromine atom may enhance the lipophilicity and biological interactions of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of bromothiophenes possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models involving breast and lung cancer cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation and cancer progression .

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress that can lead to cancer cell death.

Data Tables

The following table summarizes the biological activities and mechanisms reported for this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on human breast cancer cells, researchers found that treatment with the compound resulted in a significant reduction in cell viability. The study highlighted its potential as a lead compound in developing new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling, suggesting its therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.